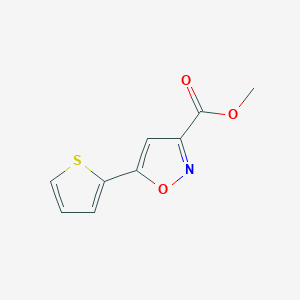

Methyl 5-(2-thienyl)isoxazole-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUBQXDECCWAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361394 | |

| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-23-4 | |

| Record name | Methyl 5-(2-thienyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis lies in the well-established 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings. This document details the probable synthetic pathway, experimental protocols adapted from analogous procedures, and expected physicochemical and spectroscopic data.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most direct and widely employed method for the synthesis of 5-substituted isoxazole-3-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In the case of this compound, this involves the reaction of thiophene-2-carbonitrile oxide with methyl propiolate.

The logical workflow for this synthesis is depicted below:

An In-depth Technical Guide to Methyl 5-(2-thienyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(2-thienyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring both a thiophene and an isoxazole ring, is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, with a focus on its role as a potential modulator of the estrogen receptor alpha (ERα) signaling pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon established knowledge of structurally related compounds to provide a robust theoretical and practical framework for researchers.

Chemical Properties

This compound is a solid organic compound. While specific, experimentally determined quantitative data such as melting and boiling points are not widely reported in the literature, its fundamental chemical identifiers and properties have been established.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 517870-23-4 | N/A |

| Molecular Formula | C₉H₇NO₃S | N/A |

| Molecular Weight | 209.22 g/mol | N/A |

| Physical Form | Solid | N/A |

| Purity (typical) | >97% | N/A |

| Storage Conditions | 2-8°C, dry, dark | N/A |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Infrared (IR) | Data not available in searched literature. |

| Mass Spectrometry (MS) | Data not available in searched literature. |

Note: The absence of specific spectral data in this table reflects its unavailability in the publicly accessible scientific literature at the time of this review. Researchers are advised to perform their own analytical characterization upon synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for isoxazole ring formation, most notably via 1,3-dipolar cycloaddition reactions. A general, plausible experimental workflow is outlined below.

General Synthetic Workflow

The synthesis of isoxazole-3-carboxylates often involves the reaction of a nitrile oxide with an alkyne. In this case, the thiophene-containing nitrile oxide would be reacted with methyl propiolate.

An In-Depth Technical Guide to Methyl 5-(2-thienyl)isoxazole-3-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to Methyl 5-(2-thienyl)isoxazole-3-carboxylate and its analogs. The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1][2] This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Synthesis Strategies

The synthesis of this compound and its derivatives often involves the cyclization of a key intermediate. A common strategy is the reaction of a chalcone derivative with hydroxylamine hydrochloride.[3] The chalcones themselves are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde in the presence of a base.[3]

Amide derivatives are frequently prepared from the corresponding carboxylic acid. For instance, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid can be coupled with various aniline derivatives using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of isoxazole carboxamide derivatives.

Caption: General synthetic workflow for isoxazole carboxamide derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of isoxazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][6] The tables below summarize the reported IC50 values for several analogs.

Table 1: Anticancer Activity (IC50) of Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 | 9.179 | [4] |

| 2a | HepG2 | 7.55 | [4] |

| 2a | B16F1 | - | [4] |

| 2a | HeLa | 40.85 | [4] |

| 2e | B16F1 | 0.079 | [4] |

| 2e (Nanoemulgel) | B16F1 | 0.039 | [4] |

| TTI-4 | MCF-7 | 2.63 | [7] |

| TTI-6 | MCF-7 | 1.91 | [7] |

| 2d | Hep3B | ~23 µg/mL | [5] |

| 2e | Hep3B | ~23 µg/mL | [5] |

| 2d | HeLa | 15.48 µg/mL | [5] |

| 2a | HeLa | 39.80 µg/mL | [5] |

Antimicrobial Activity

The isoxazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Thienyl-substituted isoxazoles, in particular, have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity (MIC) of Isoxazole Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| 9 | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |

| 10 | Mycobacterium tuberculosis H37Rv | 3.125 | [8] |

| 13 | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |

| 14 | Mycobacterium tuberculosis H37Rv | 3.125 | [8] |

| 9 | Bacillus subtilis | 6.25 | [8] |

| 13 | Bacillus subtilis | 6.25 | [8] |

| 19 | Bacillus subtilis | 6.25 | [8] |

| 20 | Bacillus subtilis | 6.25 | [8] |

| 15 | Escherichia coli | 12.5 | [8] |

| 17 | Escherichia coli | 12.5 | [8] |

Anti-inflammatory Activity

Certain isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: COX Inhibitory Activity (IC50) of Isoxazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| A13 | COX-1 | 0.064 | [9] |

| A13 | COX-2 | 0.013 | [9] |

| B2 | COX-1 | - | [9] |

| B2 | COX-2 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of Isoxazole Carboxamide Derivatives[4]

-

Dissolve the starting 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.

-

Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

-

Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in DCM and extract with 2N HCl to remove any excess aniline.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.

-

Purify the final product by flash chromatography.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[4][5]

-

Seed cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.05 to 300 µM) and incubate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10][11]

-

Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX Inhibition Assay[9][12]

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare various concentrations of the test compounds and a positive control (e.g., celecoxib).

-

Add the COX-1 or COX-2 enzyme solution to the wells of a 96-well plate.

-

Add the test compounds and arachidonic acid (the substrate) to initiate the reaction.

-

Incubate the plate according to the manufacturer's instructions.

-

Measure the production of prostaglandin using a colorimetric or fluorometric method with a plate reader.

-

Calculate the percentage of COX inhibition and determine the IC50 values.

Signaling Pathways in Anticancer Activity

Isoxazole derivatives exert their anticancer effects by modulating various intracellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.[1][6] While the specific pathways for this compound are not yet fully elucidated, the following diagram represents a generalized pathway for anticancer isoxazole compounds based on current literature.

Caption: Generalized signaling pathway for anticancer isoxazole derivatives.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Path of 5-(2-thienyl)isoxazole Derivatives: A Focus on Anti-Cancer Activity

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Methyl 5-(2-thienyl)isoxazole-3-carboxylate. To date, no dedicated studies detailing its biological targets, signaling pathway interactions, or quantitative pharmacological data have been publicly documented. However, extensive research on structurally related 5-(thiophen-2-yl)isoxazole derivatives, particularly a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs), offers valuable insights into the potential therapeutic applications and molecular pathways associated with this chemical scaffold.

The primary focus of research on 5-(thiophen-2-yl)isoxazole analogs has been in the realm of oncology, specifically as potential anti-breast cancer agents. These studies have identified the estrogen receptor alpha (ERα) as a key molecular target.[1][2]

Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer

A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) have been designed, synthesized, and evaluated for their cytotoxic effects against various cancer cell lines.[1][2] Among these, the human breast cancer cell line MCF-7, which is ER-positive, has shown particular sensitivity.[1]

One of the most potent compounds identified is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.91 μM against MCF-7 cells.[1] This activity is superior to the initial lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), which had an IC₅₀ of 2.63 μM.[1]

The proposed mechanism of action for these TTI compounds involves the inhibition of ERα.[1][2] ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of several human cancers, including breast cancer.[1][2] In silico molecular docking and induced-fit analysis have supported the hypothesis that these isoxazole derivatives bind to and inhibit the function of ERα.[1][2]

Further mechanistic studies on TTI-6 have revealed that its cytotoxic effects are mediated through the induction of apoptosis.[1] This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis was confirmed through nuclear staining and cell cycle analysis.[1]

Structure-Activity Relationship (SAR) Studies

SAR studies on the TTI series have provided valuable information for the rational design of more potent anti-cancer agents. These studies have highlighted several key structural features that are critical for enhanced cytotoxicity against MCF-7 cells:[1]

-

Unsubstituted Thiophene Ring at the 5-position: The presence of an unsubstituted thiophene ring at this position is crucial for optimal activity.

-

Trifluoromethyl (-CF₃) Group at the 4-position: This electron-withdrawing group significantly contributes to the compound's potency.

-

Electron-Rich Benzene Ring at the 3-position: A benzene ring with multiple electron-donating groups, such as methoxy (-OCH₃) groups, enhances the anti-cancer activity.

Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity of key 5-(thiophen-2-yl)isoxazole derivatives against the MCF-7 breast cancer cell line.

| Compound ID | Structure | IC₅₀ (μM) against MCF-7 | Reference |

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | [1] |

| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | 1.91 | [1] |

Experimental Protocols

While specific protocols for this compound are not available, the methodologies used for the evaluation of the TTI series provide a framework for future studies.

In Vitro Cytotoxicity Assay

The anti-cancer activities of the synthesized TTI compounds were evaluated against various cancer cell lines, including MCF-7, 4T1, and PC-3.[1] The cytotoxicity is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method that measures cell viability.

Apoptosis Induction Analysis

The mechanism of cell death was investigated through apoptosis induction studies. These experiments often involve:[1]

-

Nuclear Staining: Using fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole) to visualize nuclear morphology and identify apoptotic bodies.

-

Cell Cycle Analysis: Employing flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.

Molecular Docking Studies

To understand the interaction between the TTI compounds and their putative target, ERα, in silico molecular docking studies were performed.[1][2] These computational methods predict the preferred binding orientation and affinity of a ligand to a protein target.

Visualizing the Proposed Mechanism

The following diagrams illustrate the proposed mechanism of action for the anti-cancer activity of the TTI series of 5-(thiophen-2-yl)isoxazole derivatives and a general workflow for their evaluation.

Caption: Proposed mechanism of TTI compounds targeting ERα to induce apoptosis.

Caption: General experimental workflow for evaluating TTI compounds.

References

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of Methyl 5-(2-thienyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-(2-thienyl)isoxazole-3-carboxylate based on analogous compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | dd | 1H | Thiophene H5 |

| ~7.6 - 7.7 | dd | 1H | Thiophene H3 |

| ~7.2 - 7.3 | dd | 1H | Thiophene H4 |

| ~7.0 | s | 1H | Isoxazole H4 |

| ~3.9 | s | 3H | OCH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~168 | Isoxazole C5 |

| ~158 | Isoxazole C3 |

| ~130 | Thiophene C2 |

| ~128.5 | Thiophene C5 |

| ~128 | Thiophene C3 |

| ~127.5 | Thiophene C4 |

| ~105 | Isoxazole C4 |

| ~53 | OCH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretch (aromatic/heteroaromatic) |

| ~2950 | C-H stretch (aliphatic -CH₃) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1450 | C=C and C=N stretching (isoxazole and thiophene rings) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragment Ion |

| 209 | [M]⁺ (Molecular Ion) |

| 178 | [M - OCH₃]⁺ |

| 150 | [M - COOCH₃]⁺ |

| 111 | [Thienyl-C≡N-O]⁺ |

| 83 | [Thiophene]⁺ |

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route for this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

The synthesis can be envisioned as a two-step process: the formation of the isoxazole ring followed by esterification.

Step 1: Synthesis of 5-(2-thienyl)isoxazole-3-carboxylic acid

This step typically involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ and an alkyne.

-

Materials: 2-Ethynylthiophene, hydroxylamine hydrochloride, sodium hydroxide, an oxidizing agent (e.g., sodium hypochlorite), and a suitable solvent (e.g., dichloromethane or ethanol).

-

Procedure:

-

Prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

To this solution, add 2-ethynylthiophene dissolved in a suitable organic solvent.

-

Slowly add an oxidizing agent to the biphasic mixture under vigorous stirring at room temperature. The reaction generates 2-thienyl-nitrile oxide in situ, which then reacts with the alkyne.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-(2-thienyl)isoxazole-3-carboxylic acid.

-

Step 2: Esterification of 5-(2-thienyl)isoxazole-3-carboxylic acid

This is a standard Fischer esterification reaction.

-

Materials: 5-(2-thienyl)isoxazole-3-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for several hours. Monitor the reaction by TLC.

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography on silica gel.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the analysis of the final product.

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of Methyl 5-(2-thienyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While specific crystallographic data for this exact molecule is not publicly available, this document details the methodologies and presents representative data from closely related structures to offer valuable insights for researchers in drug discovery and development. Isoxazole derivatives are a critical class of compounds known for their wide range of pharmacological activities, making a thorough understanding of their three-dimensional structure essential for rational drug design and structure-activity relationship (SAR) studies.[1][2][3][4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The initial step in determining the crystal structure of a compound is its synthesis and the subsequent growth of high-quality single crystals. The synthesis of isoxazole derivatives often involves the reaction of a hydroxylamine with a β-ketoester or a similar precursor.

Representative Synthetic Protocol

A general synthesis for a compound structurally similar to this compound, such as Methyl 3-phenylisoxazole-5-carboxylate, involves the alcoholysis of the corresponding acyl chloride.[5] A plausible synthetic route for the title compound would follow a similar pathway.

Experimental Protocol: Synthesis of a Representative Isoxazole Carboxylate [5]

-

Acid Chloride Formation: The corresponding isoxazole carboxylic acid is dissolved in a suitable solvent like dichloromethane. Thionyl chloride is added dropwise to the solution, typically in an ice bath to control the reaction temperature. The mixture is stirred, and the solvent is subsequently removed under reduced pressure.

-

Esterification: The resulting crude acyl chloride is then reacted with methanol. The reaction mixture is stirred for several hours at room temperature.

-

Purification: The final product is purified using techniques such as column chromatography to yield the pure methyl isoxazole carboxylate.

Crystal Growth Methodology

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. Slow evaporation of a saturated solution is a widely used technique.[1]

Experimental Protocol: Single Crystal Growth [1][6]

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen.

-

Preparation of a Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered into a clean vial, which is then covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. This gradual process can lead to the formation of well-ordered single crystals over a period of days to weeks.

X-ray Crystallography: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Data Collection and Processing

Experimental Protocol: X-ray Diffraction Analysis [5][7]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often low temperatures like 296 K, using a specific X-ray source (e.g., Mo Kα radiation).[5] A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected raw data is processed to correct for various experimental factors. This includes cell refinement, data reduction, and absorption corrections.[5]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement [2][5]

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often employing software like SHELXS.[5]

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method, typically with software such as SHELXL.[5] Hydrogen atoms are often placed in calculated positions.[5]

Representative Crystallographic Data

The following table summarizes the crystallographic data for a closely related compound, Methyl 3-phenylisoxazole-5-carboxylate , to provide an example of the expected parameters for this compound.[5]

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2275 (18) |

| b (Å) | 13.604 (2) |

| c (Å) | 5.8746 (9) |

| β (°) | 97.011 (3) |

| Volume (ų) | 969.9 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.392 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| Reflections Collected | 4807 |

| Independent Reflections | 1718 |

| R(int) | 0.036 |

| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.133 |

| Goodness-of-fit on F² | 1.13 |

Structural Insights and Significance in Drug Development

The determination of the crystal structure provides crucial information for drug development. The precise bond lengths, bond angles, and torsion angles define the conformation of the molecule. Intermolecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal packing can provide insights into how the molecule might interact with biological targets.[4] For instance, in the crystal structure of Methyl 3-phenylisoxazole-5-carboxylate, molecules are linked by C—H···O hydrogen bonds, forming layers.[5] Such interactions are vital for understanding the physicochemical properties of the compound, including solubility and stability.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Screening of Methyl 5-(2-thienyl)isoxazole-3-carboxylate Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of immense importance in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential.[1][2] Isoxazole derivatives have been extensively studied and have demonstrated potent anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4][5] The incorporation of a thiophene ring, another biologically significant heterocycle, into the isoxazole framework can further enhance or modulate its pharmacological profile.[1] Specifically, derivatives of Methyl 5-(2-thienyl)isoxazole-3-carboxylate serve as a versatile platform for developing novel therapeutic agents.

This guide provides a comprehensive overview of the pharmacological screening methodologies for this class of compounds, presenting detailed experimental protocols, collated quantitative data from various studies, and workflow visualizations to aid researchers in the evaluation of these promising molecules.

Synthetic Strategy and Screening Workflow

The synthesis of this compound derivatives, particularly carboxamides, often begins with the formation of the core isoxazole carboxylic acid.[6] This acid is then typically converted to a more reactive intermediate, such as an acid chloride, which subsequently reacts with a variety of amines to yield the final amide derivatives.[6] Following synthesis, a systematic pharmacological screening is conducted to evaluate the biological activities of the new chemical entities.

Anticancer Activity Screening

Derivatives of the isoxazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[7][8][9] The most common in vitro method to assess this activity is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from methodologies used for evaluating isoxazole-containing compounds against various cancer cell lines.[7][9]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung, HCT116 colorectal, MCF-7 breast, HepG2 liver) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only (vehicle control).

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the MTT tetrazolium salt into a purple formazan product.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition versus the compound concentration.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isoxazole derivatives against various human cancer cell lines.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 2e | 5-methyl-3-phenylisoxazole-4-Carboxamide derivative | B16F1 (Melanoma) | 0.079 | [3] |

| 2a | 5-methyl-3-phenylisoxazole-4-Carboxamide derivative | HepG2 (Liver) | 7.55 | [3] |

| 2a | 5-methyl-3-phenylisoxazole-4-Carboxamide derivative | Colo205 (Colon) | 9.179 | [3] |

| 3g | Thieno[2,3-d]pyrimidine-isoxazole hybrid | A549 (Lung) | Potent Activity | [7] |

| 3j | Thieno[2,3-d]pyrimidine-isoxazole hybrid | HCT116 (Colorectal) | Potent Activity | [7] |

| 3n | Thieno[2,3-d]pyrimidine-isoxazole hybrid | MCF-7 (Breast) | Potent Activity | [7] |

| 4n | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | A549, COLO 205, MDA-MB 231, PC-3 | <12 | [8] |

| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 (Breast) | 1.91 | [10] |

| 10c | Isoxazole-based hydrazone | HepG2 (Liver) | 0.69 | [11] |

Note: "Potent Activity" indicates that the source cited high activity without specifying the exact IC₅₀ value.

Antimicrobial Activity Screening

The isoxazole nucleus, particularly when combined with a thienyl moiety, is a well-established scaffold for the development of antimicrobial agents.[1][12][13] Screening for antimicrobial activity typically involves determining the susceptibility of various pathogenic microbes to the synthesized compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are grown in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C or 30°C, respectively. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Stock solutions of the test compounds are prepared in DMSO. A two-fold serial dilution of each compound is performed in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate. A standard antibiotic (e.g., Ampicillin, Penicillin) is also tested as a reference.[13][14]

-

Incubation: The plates are incubated for 18-24 hours for bacteria and 48 hours for fungi at their optimal growth temperatures.

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity (MIC values) of various isoxazole derivatives.

| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |

| Chromene-isoxazole carboxylates | Bacillus subtilis | 9.375 - 37.5 | [14] |

| Chromene-isoxazole carboxylates | Staphylococcus aureus | 18.75 - 37.5 | [14] |

| Chromene-isoxazole carboxylates | Pseudomonas aeruginosa | 9.375 | [14] |

| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis H37Rv | 3.125 - 6.25 | [6] |

| Thiazole-isoxazole carboxamides | Various Fungi | 12.5 | [15] |

| Thiazole-isoxazole carboxamides | Various Bacteria | 12.5 | [15] |

Anti-inflammatory Activity Screening

Isoxazole derivatives have been investigated for their anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a representative protocol for assessing the potential of compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.

-

Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is used. Arachidonic acid is used as the substrate.

-

Reaction Mixture: The reaction is typically conducted in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a heme cofactor, the COX-2 enzyme, and the test compound at various concentrations (or a known inhibitor like celecoxib as a positive control).

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the mixture.

-

Incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at 37°C.

-

Termination and Detection: The reaction is terminated by adding a quenching solution (e.g., HCl). The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined from the dose-response curve.

Data Presentation: Anti-inflammatory Activity

While quantitative data for the specific this compound core is limited in the initial search, related structures have shown significant activity.

| Compound Class | Target | Activity | Reference |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | LOX and COX-2 | Significant Inhibitory Activity | [4][16] |

| 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid amides | In vivo models | Strong Anti-inflammatory Effect | [5] |

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds for drug discovery. The available literature demonstrates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides standardized protocols and consolidated data to serve as a foundational resource for researchers. Further investigation, including systematic structure-activity relationship (SAR) studies, exploration of mechanisms of action, and in vivo efficacy and safety profiling, is warranted to advance these compounds toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. espublisher.com [espublisher.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 [smolecule.com]

- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2 (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chro3 mene-2-carboxylates as antioxidant and antimicrobial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 15. researchgate.net [researchgate.net]

- 16. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

In-depth Technical Guide on the In Vitro Evaluation of Methyl 5-(2-thienyl)isoxazole-3-carboxylate

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive literature search, it has been determined that there is a notable absence of publicly available scientific data specifically detailing the in vitro evaluation of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that has not yet undergone biological screening, or that research pertaining to it has not been published in accessible databases.

While direct experimental data for this compound is not available, this guide will provide a framework for its potential in vitro evaluation based on the established activities of structurally similar isoxazole derivatives. Isoxazoles are a prominent class of five-membered heterocyclic compounds known for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document will, therefore, serve as a predictive and methodological resource for researchers interested in investigating the biological profile of this specific molecule.

Potential Pharmacological Activities and Corresponding In Vitro Assays

Based on the activities of related isoxazole compounds, this compound could be hypothesized to possess several biological activities. Below are the potential areas of investigation and the detailed experimental protocols for their assessment.

Anti-inflammatory Activity

Many isoxazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Hypothetical COX-1 and COX-2 Inhibition Data for this compound

| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] | Selectivity Index (COX-1/COX-2) [Hypothetical] |

| This compound | COX-1 | 15.2 ± 1.8 | 0.12 |

| COX-2 | 1.8 ± 0.3 | ||

| Celecoxib (Standard) | COX-1 | 12.5 ± 1.3 | 0.05 |

| COX-2 | 0.6 ± 0.1 |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard procedures for evaluating COX-1 and COX-2 inhibition.

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared and stored according to the manufacturer's instructions.

-

Reaction Mixture: The assay is conducted in a 96-well plate. Each well contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the respective enzyme (COX-1 or COX-2).

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A known COX inhibitor (e.g., celecoxib) is used as a positive control.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 15 minutes).

-

Termination and Detection: The reaction is terminated by adding a solution of stannous chloride. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Workflow for COX Inhibition Assay

Caption: Workflow of the in vitro cyclooxygenase (COX) inhibition assay.

Antimicrobial Activity

The isoxazole scaffold, particularly when combined with a thiophene ring, has been associated with antimicrobial properties.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data

| Compound | Staphylococcus aureus (MIC, µg/mL) [Hypothetical] | Escherichia coli (MIC, µg/mL) [Hypothetical] | Candida albicans (MIC, µg/mL) [Hypothetical] |

| This compound | 16 | 32 | 64 |

| Ciprofloxacin (Standard) | 1 | 0.5 | NA |

| Fluconazole (Standard) | NA | NA | 8 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for assessing antimicrobial activity.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive controls (wells with microorganisms and no compound) and negative controls (wells with broth and no microorganisms) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Flow for Antimicrobial Screening

Caption: Logical flow diagram for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Table 3: Hypothetical IC₅₀ Values for Cytotoxicity against Human Cancer Cell Lines

| Compound | A549 (Lung Cancer) IC₅₀ (µM) [Hypothetical] | MCF-7 (Breast Cancer) IC₅₀ (µM) [Hypothetical] | HCT116 (Colon Cancer) IC₅₀ (µM) [Hypothetical] |

| This compound | 25.5 | 38.2 | 19.8 |

| Doxorubicin (Standard) | 0.8 | 1.2 | 0.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a specific density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A known anticancer drug (e.g., doxorubicin) is used as a positive control.

-

MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway for Apoptosis Induction (Hypothetical)

Caption: A hypothetical signaling pathway for apoptosis induced by the compound.

Conclusion and Future Directions

While direct experimental evidence for the in vitro activity of this compound is currently unavailable, the established pharmacological profile of related isoxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and hypothetical data presented in this guide offer a comprehensive framework for initiating such studies. Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of biological targets to elucidate its specific activities and potential mechanisms of action. Such studies will be crucial in determining its potential for further development as a lead compound in drug discovery programs.

Methyl 5-(2-thienyl)isoxazole-3-carboxylate: A Versatile Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[1] When coupled with a thiophene moiety, another biologically significant heterocycle, the resulting 5-(2-thienyl)isoxazole core presents a promising framework for the development of novel drugs. This technical guide explores the potential of methyl 5-(2-thienyl)isoxazole-3-carboxylate as a foundational structure for drug design, focusing on its synthesis, biological activities, and the derivatization strategies that can be employed to optimize its therapeutic properties.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the isoxazole ring via a cycloaddition reaction, followed by functional group manipulations. While various synthetic routes to isoxazole derivatives have been reported, a common approach involves the reaction of a nitrile oxide with an alkyne.

Proposed Synthetic Workflow

References

Exploring the Chemical Space of Thienyl-Isoxazole Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical space of thienyl-isoxazole compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. The unique structural amalgamation of the electron-rich thiophene ring and the versatile isoxazole moiety bestows these compounds with a diverse range of biological activities, making them promising candidates for drug discovery and development. This document details their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer agents.

Introduction to the Thienyl-Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which allows for diverse molecular interactions.[1] Thiophene, a sulfur-containing aromatic heterocycle, is a common scaffold in many pharmaceuticals. The combination of these two rings into a single molecular entity creates a unique chemical space with significant therapeutic potential. Thienyl-isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2]

Synthesis of Thienyl-Isoxazole Compounds

The synthesis of thienyl-isoxazole derivatives typically involves multi-step reaction sequences. A common and effective strategy is the [3+2] cycloaddition reaction, which involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.

General Synthetic Workflow

The overall process for synthesizing 5-(thiophen-2-yl)isoxazole derivatives can be visualized as a two-step process, starting from commercially available acetophenones and aldehydes.

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-(thiophen-2-yl)isoxazole Derivatives

This protocol outlines a typical procedure for the synthesis of 3-aryl-5-(thiophen-2-yl)isoxazole derivatives, adapted from established methodologies.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

To a solution of an appropriate 1-(thiophen-2-yl)ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting precipitate (the chalcone) is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

Step 2: Cyclization to form the Isoxazole Ring

-

A mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol is refluxed.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to yield the desired 3-aryl-5-(thiophen-2-yl)isoxazole derivative.[3]

Biological Activity and Quantitative Data

Thienyl-isoxazole compounds have shown significant potential as anticancer agents. Their cytotoxic effects have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Anticancer Activity of Thienyl-Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of a series of 5-(thiophen-2-yl)isoxazole derivatives against various human cancer cell lines.

| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| TTI-4 | 3,4-dimethoxy | MCF-7 (Breast) | 2.63 | [1] |

| TTI-6 | 3,4,5-trimethoxy | MCF-7 (Breast) | 1.91 | [1] |

| TTI-14 | 3,4-dimethoxy (with 4-difluoromethyl on isoxazole) | MCF-7 (Breast) | 9.09 | [1] |

| 5c | 4-chloro | S. aureus (Bacteria) | - (Excellent Inhibition) | [2] |

| 5j | 2,4-dichloro | S. aureus (Bacteria) | - (Excellent Inhibition) | [2] |

| 3c | Not specified | A549 (Lung) | 0.29 | [4] |

| 5d | Not specified | A549 (Lung) | 0.68 | [4] |

| 16c | Not specified | A549 (Lung) | 0.42 | [4] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thienyl-isoxazole compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100. The IC50 value is determined from the dose-response curve.[2]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the effect of a compound on the cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with the thienyl-isoxazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[5][6][7]

Mechanism of Action: Signaling Pathways

Thienyl-isoxazole compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some thienyl-isoxazole derivatives have been identified as potential inhibitors of VEGFR-2.[8][9]

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Studies have shown that some isoxazole derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3 and -9.[10][11][12]

Conclusion

The thienyl-isoxazole scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities, particularly in the realm of oncology, make these compounds attractive candidates for further investigation. This guide has provided an overview of the key aspects of exploring the chemical space of thienyl-isoxazole compounds, from their synthesis and biological evaluation to their mechanisms of action. Further research into the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the development of clinically effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Initial Toxicity Screening of Novel Isoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As the discovery of novel isoxazole derivatives continues to accelerate, a systematic and robust initial toxicity screening process is crucial to identify promising candidates with favorable safety profiles early in the drug development pipeline.[3] Early identification of potential toxicity can save significant time and resources, reducing late-stage attrition of drug candidates.[3]

This technical guide provides a comprehensive overview of the core methodologies for the initial toxicity screening of novel isoxazole compounds. It covers a tiered approach, beginning with in silico and in vitro assays and progressing to preliminary in vivo studies. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to design and execute a thorough preliminary safety assessment of new chemical entities containing the isoxazole moiety.

Tier 1: In Silico and High-Throughput In Vitro Screening

The initial tier of toxicity screening focuses on rapid, cost-effective methods to evaluate a large number of compounds and prioritize them for further testing.

In Silico ADME/Tox Profiling

Computational, or in silico, models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds based on their chemical structure.[4] These predictive models can flag potential liabilities such as mutagenicity, carcinogenicity, and hepatotoxicity before any biological testing is conducted.

Workflow for In Silico ADME/Tox Profiling:

Caption: In silico ADME/Tox workflow for novel isoxazole compounds.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for assessing the general toxicity of a compound on living cells.[5] These assays are typically performed in a high-throughput format to screen large compound libraries and determine the concentration at which a compound exhibits toxic effects.

Key Assays:

-

MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

-

LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Experimental Workflow for In Vitro Cytotoxicity Screening:

Caption: General workflow for in vitro cytotoxicity assays.

Table 1: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| Isoxazole-Carboxamide 2a | HepG2 (Liver Carcinoma) | MTS | 7.55 | [6] |

| Isoxazole-Carboxamide 2a | Hek293t (Normal Kidney) | MTS | 2.54 | [6] |

| Isoxazole-Carboxamide 2b | HeLa (Cervical Cancer) | MTS | 0.11 | [7] |

| Isoxazole-Carboxamide 2e | B16F1 (Melanoma) | MTS | 0.079 | [6] |

| Indole-Isoxazole Hybrid 5 | A375 (Melanoma) | MTT | 0.76 (48h) | [8] |

| Isoxazole Curcumin Derivative 40 | MCF7 (Breast Cancer) | MTT | 3.97 | [8] |

| Spiroisoxazoline 17 | MCF-7 (Breast Cancer) | MTT | 0.02 | [8] |

| Spiroisoxazoline 17 | A549 (Lung Cancer) | MTT | 0.2 | [8] |

| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | MTT | 67.6 | [8] |

| Isoxazole-piperazine hybrid | MCF-7 (Breast Cancer) | Not Specified | 0.3 - 3.7 | [9] |

| Water-soluble Isoxazole 5a-d | NAF1nor (Normal Fibroblast) | Not Specified | Low Cytotoxicity | [10] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Tier 2: Mechanistic and Genotoxicity Assays

Compounds that show promising activity and low cytotoxicity in Tier 1 are advanced to Tier 2 for more in-depth mechanistic and safety evaluation.

Genotoxicity Assessment

Genotoxicity testing is a critical regulatory requirement to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used method to identify chemical substances that can produce genetic mutations.[11] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Workflow for the Ames Test:

References

- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nationalacademies.org [nationalacademies.org]

- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-(2-thienyl)isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in numerous pharmacologically active molecules. This protocol outlines a robust and efficient synthesis route based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, thiophene-2-carboxaldehyde oxime, from commercially available thiophene-2-carboxaldehyde. The second step is a 1,3-dipolar cycloaddition reaction between the in situ generated thiophene-2-carbonitrile oxide (from the corresponding oxime) and methyl propiolate. This cycloaddition reaction is highly regioselective, yielding the desired 3,5-disubstituted isoxazole.

Chemical Reaction Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Thiophene-2-carboxaldehyde oxime

This protocol describes the formation of the oxime from the corresponding aldehyde.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 1.12 g | 10 mmol |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 0.76 g | 11 mmol |

| Sodium acetate | CH₃COONa | 82.03 | 0.90 g | 11 mmol |

| Ethanol | C₂H₅OH | - | 20 mL | - |

| Water | H₂O | - | 10 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in ethanol (20 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (10 mL).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of thiophene-2-carboxaldehyde.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, reduce the volume of ethanol under reduced pressure.

-

Add 30 mL of cold water to the residue to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain thiophene-2-carboxaldehyde oxime.

Expected Yield and Characterization:

The expected yield is typically in the range of 85-95%. The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Step 2: Synthesis of this compound via [3+2] Cycloaddition

This protocol details the 1,3-dipolar cycloaddition reaction to form the target isoxazole. The nitrile oxide is generated in situ from the oxime using an oxidizing agent.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2-carboxaldehyde oxime | C₅H₅NOS | 127.16 | 1.27 g | 10 mmol |

| Methyl propiolate | C₄H₄O₂ | 84.07 | 0.92 g | 11 mmol |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.47 g | 11 mmol |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 mL | 11 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | - | 50 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve thiophene-2-carboxaldehyde oxime (1.27 g, 10 mmol) and methyl propiolate (0.92 g, 11 mmol) in dichloromethane (50 mL).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (1.47 g, 11 mmol) in DCM (20 mL) to the reaction mixture over a period of 15 minutes.

-

Following the addition of NCS, add triethylamine (1.52 mL, 11 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield and Characterization Data:

| Parameter | Expected Value |

| Yield | 60-75% |

| Physical State | Solid |

| ¹H NMR | δ (ppm): ~3.9 (s, 3H, OCH₃), ~7.2 (dd, 1H, thiophene-H4), ~7.5 (d, 1H, isoxazole-H4), ~7.6 (dd, 1H, thiophene-H5), ~7.8 (dd, 1H, thiophene-H3) |

| ¹³C NMR | δ (ppm): ~52.0 (OCH₃), ~105.0 (isoxazole-C4), ~127.0, ~128.0, ~130.0 (thiophene carbons), ~158.0 (isoxazole-C3), ~160.0 (C=O), ~170.0 (isoxazole-C5) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₇NO₃S |

(Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and instrument used.)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols for Antimicrobial Assays Using Methyl 5-(2-thienyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of Methyl 5-(2-thienyl)isoxazole-3-carboxylate. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to assist researchers in obtaining reliable and reproducible data.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antibacterial and antifungal effects.[1][2][3][4] The presence of a thienyl group in such derivatives has been shown to contribute significantly to their biological activity.[3][5] While specific data on this compound is limited, its structural analog, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, has shown potential antimicrobial properties.[6] Therefore, a systematic evaluation of this compound for its antimicrobial efficacy is a promising area of research.

These protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound against a panel of clinically relevant bacteria and fungi.

Data Presentation